![molecular formula C10H15NO B1289804 4-Amino-3-tert-butylphenol CAS No. 24197-41-9](/img/structure/B1289804.png)
4-Amino-3-tert-butylphenol
Overview
Description
4-Amino-3-tert-butylphenol is an organic compound with the molecular formula C10H15NO . It is one of the isomeric tert-butyl phenols .
Molecular Structure Analysis
The molecular structure of 4-Amino-3-tert-butylphenol is based on structures generated from information available in ECHA’s databases . The tert-butyl group has been used as a probe for NMR studies of macromolecular complexes .Chemical Reactions Analysis
4-tert-Butylphenol, a related compound, can react with epichlorohydrin and sodium hydroxide to produce the glycidyl ether used in epoxy resin chemistry . Another related compound, 4-tert-butyl-2-[(pyridylmethylene)amino]phenol, is used to synthesize biologically important 2-(pyridyl)benzoxazole derivatives .Physical And Chemical Properties Analysis
4-Amino-3-tert-butylphenol is a white solid with a distinct phenolic odor . It dissolves in basic water .Scientific Research Applications
Antiviral and Immunomodulatory Properties
4-Amino-3-tert-butylphenol derivatives exhibit notable antiviral properties and radical regulatory activity. Specifically, these compounds, at certain concentrations, do not exert a toxic effect and show potential in stimulating the production of α-interferon and γ-interferon. This suggests their potential use in modulating immune responses (Nizheharodava et al., 2020).
Organic Chemistry and Reactions
In organic chemistry, the synthesis and reactions involving 4-Amino-3-tert-butylphenol have been explored. For instance, the compound has been used in the formation of Schiff-Base condensation products with copper, indicating its utility in creating complex molecular structures with potential applications in material science and catalysis (Speier et al., 1996).
Catalysis and Chemical Transformations
4-Amino-3-tert-butylphenol is instrumental in catalytic processes, such as the hydrogenation of tert-butylphenols. These processes are significant in industrial chemistry for producing various chemical compounds, highlighting the compound's role in facilitating chemical transformations (Hiyoshi et al., 2007).
Antioxidant Properties
Some derivatives of 4-Amino-3-tert-butylphenol demonstrate antioxidant activity. This property is essential in various fields, including food preservation, pharmaceuticals, and material science, to prevent oxidation and prolong the shelf life or stability of products (Smolyaninov et al., 2018).
Synthesis of Novel Compounds
The compound plays a role in the synthesis of novel chemical entities, such as heterocyclic β-amino acids and polyimides. These synthesized compounds have diverse applications, ranging from pharmaceuticals to advanced materials, showcasing the versatility of 4-Amino-3-tert-butylphenol in synthetic chemistry (Bovy & Rico, 1993); (Chern et al., 2009).
Environmental Impact and Degradation
Studies have also focused on the environmental impact and degradation pathways of 4-Amino-3-tert-butylphenol derivatives, emphasizing the importance of understanding the ecological implications of these compounds (Wu et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-amino-3-tert-butylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)8-6-7(12)4-5-9(8)11/h4-6,12H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHOFAIIJYAVEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599026 | |
Record name | 4-Amino-3-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-tert-butylphenol | |
CAS RN |
24197-41-9 | |
Record name | 4-Amino-3-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.